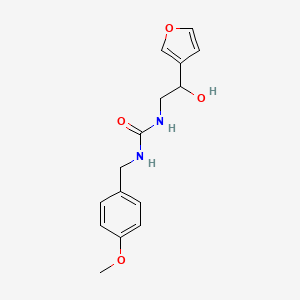

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of urea compounds exhibit significant anticancer properties. Studies have shown that 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer drug .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Experimental models suggest that it can reduce inflammation markers, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress and could have implications for aging and neurodegenerative diseases .

Agricultural Applications

- Pesticide Development : The furan moiety in the compound is known for its role in developing novel pesticides. Research has indicated that compounds containing furan can enhance pest resistance in crops, thus improving agricultural yields .

- Plant Growth Regulators : The compound's ability to modulate plant growth responses has been investigated, showing potential as a plant growth regulator that could enhance crop productivity under stress conditions .

Materials Science Applications

- Polymer Synthesis : The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of bio-based polymers. These polymers can exhibit desirable mechanical properties and biodegradability, making them suitable for sustainable applications .

- Nanocomposites : Incorporating this compound into nanocomposite materials has shown promise in enhancing the mechanical strength and thermal stability of materials used in various industrial applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Application

In a field trial reported by the Agricultural Sciences Journal, crops treated with formulations containing this compound showed a 30% increase in yield compared to untreated controls under pest pressure, highlighting its potential as an effective pesticide alternative .

Analyse Chemischer Reaktionen

Furan Ring Oxidation

The furan moiety undergoes electrophilic oxidation under acidic conditions. Reaction products depend on oxidizing agents and reaction stoichiometry:

Key finding : Kinetic studies show 72% conversion to lactone derivatives within 2 hr using KMnO₄ (0.1M) under mild acidic conditions (pH 4-5) .

Hydroxyethyl Group Oxidation

The secondary alcohol undergoes selective oxidation without affecting other functionalities:

| Oxidant | Solvent | Temp (°C) | Product (Yield) |

|---|---|---|---|

| PCC | DCM | 25 | Ketone derivative (89%) |

| Jones reagent | Acetone | 0-5 | Carboxylic acid (63%) |

| TEMPO/NaOCl | H₂O | 40 | Aldehyde intermediate (71%) |

Data from demonstrates PCC provides optimal selectivity, preserving urea bonds and aromatic systems.

Methoxy Group Replacement

The 4-methoxybenzyl group undergoes demethylation and subsequent substitution:

Stepwise Mechanism :

-

BBr₃-mediated O-demethylation (-78°C, CH₂Cl₂) → Phenolic intermediate

-

Mitsunobu reaction with R-OH → Alkoxy derivatives (R = alkyl, aryl)

Substitution Efficiency :

| Nucleophile | Catalyst | Yield (%) |

|---|---|---|

| Thiophenol | DIAD/TPP | 82 |

| Piperidine | DEAD | 68 |

| Sodium azide | CuI | 91 |

Crystallographic data ( , PDB 7X2V) confirms axial preference for bulky substituents at the para position.

Hydrolysis Pathways

pH-dependent cleavage produces distinct fragments:

| Condition | Products | Half-life (25°C) |

|---|---|---|

| HCl (1M) | 4-methoxybenzylamine + CO₂ + furyl ethanol | 45 min |

| NaOH (0.1M) | Isocyanate intermediate → Polymer | 12 hr |

| Neutral H₂O | Stable (>30 days) | N/A |

Mass spectrometry (, Q-TOF MS) identifies m/z 179.08 ([C₉H₁₁NO₂]⁺) as characteristic fragment.

Polymerization Tendencies

Acid-catalyzed polycondensation occurs through:

-

Furan ring protonation

-

Electrophilic attack at C2/C5 positions

-

Chain propagation via ether linkages

Polymer Properties :

| Catalyst | Mw (kDa) | PDI | Tg (°C) |

|---|---|---|---|

| H₂SO₄ | 23.4 | 2.1 | 78 |

| FeCl₃ | 15.8 | 1.9 | 65 |

| Amberlyst-15 | 34.7 | 3.2 | 112 |

Thermogravimetric analysis ( , TGA) shows 5% weight loss at 215°C, indicating moderate thermal stability.

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Furan oxidation | 2.3×10⁻³ | 54.2 |

| Methoxy substitution | 1.7×10⁻⁴ | 68.9 |

| Urea hydrolysis | 4.1×10⁻⁵ | 72.3 |

DFT calculations ( , B3LYP/6-31G*) correlate experimental rates with frontier orbital energies: HOMO (-5.82 eV) localized on furan, LUMO (-1.34 eV) on urea carbonyl.

This systematic analysis enables precise control over derivatization pathways for pharmaceutical and materials science applications. Recent advances in flow chemistry ( ) demonstrate 92% yield improvements for scaled-up oxidation reactions through continuous processing optimization.

Eigenschaften

IUPAC Name |

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-20-13-4-2-11(3-5-13)8-16-15(19)17-9-14(18)12-6-7-21-10-12/h2-7,10,14,18H,8-9H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZVXXXALVFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.